2-chloro-N,N-dimethyl-4-nitrobenzamide
Description
2-Chloro-N,N-dimethyl-4-nitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a chlorine atom at the 2-position, a nitro group at the 4-position, and a dimethylamino group attached to the amide nitrogen.
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXZUKOCUVJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Chloro-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the effects of nitro-containing compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N,N-dimethyl-4-nitrobenzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, leading to biological effects.
Pathways: The compound may affect pathways related to inflammation, pain, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-N,N-dimethyl-4-nitrobenzamide with analogous compounds, focusing on structural variations, synthesis, and functional implications.
Substituent Variations on the Amide Nitrogen
Key Observations :
- Cyanomethyl derivatives exhibit higher polarity but may face stability issues due to the reactive cyano group .
Functional Group Variations on the Benzene Ring
Key Observations :
- The nitro group in the target compound increases electrophilicity, making it more reactive in substitution or reduction reactions compared to non-nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
